molecular formula C27H38N6O10 B037591 tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide CAS No. 117722-95-9

tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide

Cat. No. B037591
M. Wt: 606.6 g/mol
InChI Key: HCAUHBOLWYMLRJ-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide, also known as Boc-Ala-Ala-Pro-Glu-pNA, is a peptide substrate that is commonly used in biochemical and physiological research. This peptide is synthesized using solid-phase peptide synthesis and is used to study the enzymatic activity of proteases such as chymotrypsin and trypsin.

Mechanism Of Action

Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is a chromogenic substrate that is cleaved by proteases such as chymotrypsin and trypsin. The cleavage of the peptide bond between the glutamic acid and the pNA group results in the release of p-nitroaniline, which absorbs light at a wavelength of 405 nm. The rate of p-nitroaniline release can be used to measure the activity of the protease.

Biochemical And Physiological Effects

Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA does not have any direct biochemical or physiological effects. However, it is used to study the activity of proteases, which play important roles in many biological processes. Proteases are involved in the digestion of food, the clotting of blood, and the regulation of inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA as a substrate for proteases is that it is a chromogenic substrate, which allows for easy measurement of protease activity. Additionally, this peptide is relatively inexpensive and easy to synthesize. However, one limitation of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is that it may not be an ideal substrate for all proteases. Some proteases may prefer different substrates, which may result in inaccurate measurements of protease activity.

Future Directions

There are many potential future directions for research involving tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA. One area of research could involve the development of new protease inhibitors, which could be used to treat diseases such as cancer and inflammation. Additionally, researchers could investigate the role of proteases in various biological processes, such as wound healing and tissue repair. Finally, new substrates could be developed that are more specific for certain proteases, allowing for more accurate measurements of protease activity.

Synthesis Methods

The synthesis of tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, with the peptide chain being elongated from the C-terminus to the N-terminus. The Boc group is used to protect the N-terminal amine group of the peptide, while the pNA group is used as a chromogenic substrate for protease activity.

Scientific Research Applications

Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is widely used in scientific research to study the enzymatic activity of proteases. This peptide is used as a substrate for proteases such as chymotrypsin and trypsin, allowing researchers to measure the kinetic parameters of these enzymes. This information can be used to better understand the role of proteases in various biological processes, including digestion, blood clotting, and inflammation.

properties

CAS RN

117722-95-9

Product Name

tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide

Molecular Formula

C27H38N6O10

Molecular Weight

606.6 g/mol

IUPAC Name

(2S)-5-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C27H38N6O10/c1-15(30-26(40)43-27(3,4)5)22(35)29-16(2)23(36)31-14-6-7-19(31)24(37)32(20(25(38)39)12-13-21(28)34)17-8-10-18(11-9-17)33(41)42/h8-11,15-16,19-20H,6-7,12-14H2,1-5H3,(H2,28,34)(H,29,35)(H,30,40)(H,38,39)/t15-,16-,19-,20-/m0/s1

InChI Key

HCAUHBOLWYMLRJ-FVCZOJIISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C

Other CAS RN

117722-95-9

sequence

AAPQ

synonyms

Boc-Ala-Ala-Pro-Glu-pNA
tert-butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide

Origin of Product

United States

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